Comparative In Vitro Potency: NO Suppression in Macrophages
In a direct comparative assay using RAW 264.7 mouse macrophages stimulated with IFNγ, omaveloxolone (RTA 408) and bardoxolone methyl (RTA 402) were both found to potently suppress nitric oxide (NO) production. The measured potency was similar between the two compounds, indicating that the structural modification does not diminish its ability to engage the Nrf2 pathway and exert anti-inflammatory effects in this cellular context [1].
| Evidence Dimension | In vitro NO suppression potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.4 ± 1.8 nM |
| Comparator Or Baseline | Bardoxolone methyl (RTA 402), IC50 = 1.9 ± 0.8 nM |
| Quantified Difference | Similar potency; both in low nanomolar range |
| Conditions | RAW 264.7 mouse macrophage cells, 2-hour pre-treatment followed by IFNγ stimulation |
Why This Matters
This data confirms that omaveloxolone retains the potent Nrf2-mediated anti-inflammatory activity of its predecessor, validating its use in studies focused on oxidative stress and inflammation without a loss in core on-target potency.
- [1] Probst BL, Trevino I, McCauley L, et al. RTA 408, A Novel Synthetic Triterpenoid with Broad Anticancer and Anti-Inflammatory Activity. PLoS One. 2015;10(4):e0122942. View Source
